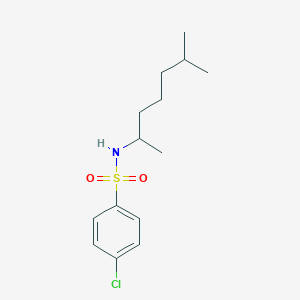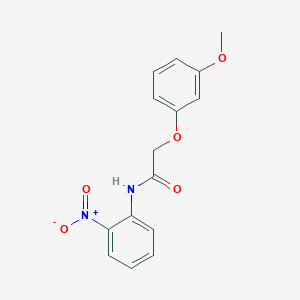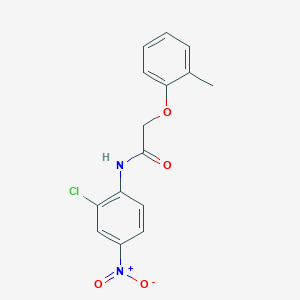
4-chloro-N-(1,5-dimethylhexyl)benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-(1,5-dimethylhexyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1,5-dimethylhexyl)benzenesulfonamide is not well understood. However, it is believed that this compound binds to proteins and inhibits their activity by disrupting the hydrogen bonding network that is essential for protein function. This disruption can lead to a loss of protein stability and function, ultimately leading to the inhibition of cellular processes.
Biochemical and Physiological Effects:
4-chloro-N-(1,5-dimethylhexyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of a wide range of proteins, including enzymes, transporters, and receptors. Additionally, this compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(1,5-dimethylhexyl)benzenesulfonamide in lab experiments is its high purity and yield. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has a high affinity for proteins, making it a useful tool for studying protein-ligand interactions. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, and its use in lab experiments should be carefully monitored.
Orientations Futures
There are many potential future directions for the study of 4-chloro-N-(1,5-dimethylhexyl)benzenesulfonamide. One area of research that is particularly promising is the development of new cancer therapies. This compound has been shown to have cytotoxic effects on cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, this compound could be used to study the function of specific proteins in greater detail, leading to a better understanding of cellular processes and the development of new drugs. Finally, the synthesis of new derivatives of this compound could lead to the development of more potent and selective inhibitors of specific proteins.
Applications De Recherche Scientifique
4-chloro-N-(1,5-dimethylhexyl)benzenesulfonamide has been widely studied for its potential applications in scientific research. One of the main applications of this compound is in the field of biochemistry, where it is used as a tool for studying protein-ligand interactions. This compound can bind to proteins and inhibit their activity, allowing researchers to study the function of these proteins in greater detail. Additionally, this compound has been studied for its potential applications in pharmacology, particularly in the development of new drugs.
Propriétés
IUPAC Name |
4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2S/c1-11(2)5-4-6-12(3)16-19(17,18)14-9-7-13(15)8-10-14/h7-12,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVSZPFOJTRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3976781.png)
![2-{[(2-sec-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B3976789.png)
![ethyl 6-ethoxy-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B3976794.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976811.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3976820.png)

![N-(2-bromophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3976843.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)benzamide](/img/structure/B3976871.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3976874.png)

![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)
